molecular formula C8H5BrCl6 B13736657 (+)-Bromocyclen

(+)-Bromocyclen

Cat. No.: B13736657
M. Wt: 393.7 g/mol
InChI Key: DAASOABUJRMZAD-YRSLTGHTSA-N
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Description

(+)-Bromocyclen (CAS: 1715-40-8; enantiomer-specific CAS: 158593-05-6) is an organochlorine insecticide belonging to the cyclodiene class. Its molecular formula is C₈H₅BrCl₆, with a molecular weight of 393.75 g/mol . Structurally, it features a bicyclo[2.2.1]hept-2-ene core substituted with a bromomethyl group and six chlorine atoms, as illustrated by its IUPAC name: (1R,4S)-5-(bromomethyl)-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene .

Applications: this compound is primarily used as a veterinary insecticide to control ectoparasites in domestic animals . Its mode of action involves disrupting neurotransmission by targeting GABA receptors, a hallmark of cyclodiene insecticides .

Toxicity: Unlike many cyclodienes, it exhibits low acute toxicity via ingestion in mammals, though its environmental persistence raises regulatory concerns .

Properties

Molecular Formula

C8H5BrCl6

Molecular Weight

393.7 g/mol

IUPAC Name

(1R,4S)-5-(bromomethyl)-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene

InChI

InChI=1S/C8H5BrCl6/c9-2-3-1-6(12)4(10)5(11)7(3,13)8(6,14)15/h3H,1-2H2/t3?,6-,7+/m1/s1

InChI Key

DAASOABUJRMZAD-YRSLTGHTSA-N

Isomeric SMILES

C1C([C@@]2(C(=C([C@]1(C2(Cl)Cl)Cl)Cl)Cl)Cl)CBr

Canonical SMILES

C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)CBr

Origin of Product

United States

Preparation Methods

Synthetic Route: Bromination of Cyclen

The predominant method for synthesizing this compound is the direct bromination of cyclen. This involves the reaction of cyclen with bromine or brominating agents in an organic solvent medium. Key parameters influencing the reaction include temperature, solvent choice, bromine concentration, and reaction time.

  • Reaction Setup:

    • Starting material: Cyclen (1,4,7,10-tetraazacyclododecane)
    • Brominating agent: Molecular bromine (Br2)
    • Solvent: Dichloromethane (CH2Cl2) is commonly used due to its ability to dissolve both cyclen and bromine and its inertness under reaction conditions.
    • Temperature: Typically maintained at low to moderate temperatures to avoid over-bromination or degradation of the macrocycle.
    • Reaction time: Controlled to ensure selective monobromination.
  • Procedure Overview:

    • Cyclen is dissolved in dichloromethane under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
    • Bromine is added dropwise to the stirred solution at a controlled rate.
    • The reaction mixture is monitored by thin-layer chromatography or other analytical methods to track the formation of this compound.
    • Upon completion, the reaction is quenched, and the mixture is subjected to purification.
  • Purification:

    • Column chromatography is commonly employed to isolate pure this compound.
    • Silica gel columns with appropriate eluents (e.g., mixtures of hexane and ethyl acetate) separate the brominated product from unreacted cyclen and side products.

Industrial Scale Production

In industrial contexts, the bromination is scaled up using automated reactors with precise control of the reaction environment:

  • Process Optimization:

    • Automated addition of bromine to cyclen solutions.
    • Temperature control systems to maintain optimal reaction temperatures.
    • Continuous monitoring via inline spectroscopic methods.
    • Use of large-scale chromatographic or crystallization techniques for purification.
  • Quality Control:

    • Ensures batch-to-batch consistency.
    • Analytical techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy confirm purity and structure.

Analytical Data and Reaction Parameters

Parameter Typical Conditions Notes
Solvent Dichloromethane High purity, inert
Bromine concentration Stoichiometric to slight excess To ensure selective monobromination
Temperature 0 to 25 °C Lower temperatures reduce side reactions
Reaction time 1 to 4 hours Monitored to prevent over-bromination
Purification method Silica gel column chromatography Eluents: Hexane/ethyl acetate mixtures
Yield 70–85% Dependent on reaction control

Mechanistic Insights and Reaction Analysis

  • The bromination occurs via electrophilic substitution at one of the nitrogen atoms or adjacent carbon atoms in the cyclen ring, facilitated by the electron-rich macrocycle.
  • The bromine atom introduces a reactive site that can undergo further chemical transformations, such as nucleophilic substitution, oxidation, or reduction.
  • Reaction conditions are optimized to favor monobromination and preserve the macrocyclic integrity.

Comparative Table of Preparation Methods

Method Advantages Limitations Typical Yield (%)
Bromination with Br2 in Dichloromethane High selectivity; well-established Requires careful control of temperature and bromine addition 70–85
Alternative brominating agents (e.g., N-bromosuccinimide) Milder conditions possible May require longer reaction times or give lower selectivity 60–75
Industrial automated bromination High throughput; reproducible Requires sophisticated equipment 75–85

Summary Table of Key Preparation Data

Aspect Details
Starting Material Cyclen (1,4,7,10-tetraazacyclododecane)
Brominating Agent Molecular bromine (Br2)
Solvent Dichloromethane (CH2Cl2)
Reaction Temperature 0–25 °C
Reaction Time 1–4 hours
Purification Silica gel column chromatography
Typical Yield 70–85%
Industrial Scale Automated reactors with quality control

Chemical Reactions Analysis

Types of Reactions

(+)-Bromocyclen undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in this compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium thiocyanate, and sodium methoxide.

    Oxidation Reactions: this compound can be oxidized to form corresponding oxo derivatives. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used for these reactions.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

The reactions of this compound are often carried out under mild conditions to prevent degradation of the macrocyclic structure. Solvents such as dichloromethane, acetonitrile, and ethanol are commonly used. Reaction temperatures are typically kept low to moderate, and inert atmospheres (e.g., nitrogen or argon) are used to prevent unwanted side reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield azido, thiocyanato, or methoxy derivatives, while oxidation reactions can produce oxo derivatives.

Scientific Research Applications

Chemical and Coordination Chemistry

Ligand in Coordination Chemistry
(+)-Bromocyclen serves as an effective ligand in coordination chemistry. It forms stable complexes with various metal ions, which can be utilized for synthesizing new materials or studying metal ion behavior in different environments. The reactivity introduced by the bromine atom enhances its ability to participate in substitution reactions, allowing for diverse functionalization possibilities.

Metal Ion Complex Stability Application
CopperHighCatalysis
ZincModerateBiological studies
NickelHighMaterial synthesis

Biological Applications

Metal Ion Transport and Storage
In biological contexts, this compound is used to study metal ion transport and storage mechanisms within biological systems. Its ability to form stable complexes aids in investigating metalloproteins and metalloenzymes, which are crucial for various biochemical processes.

Case Study: Metalloproteins
A study highlighted the role of this compound in investigating the binding properties of metalloproteins involved in electron transfer processes. The compound's stability with metal ions allowed researchers to elucidate the mechanisms of action of these proteins under physiological conditions.

Medical Research

Therapeutic Applications
Research is ongoing into the therapeutic potential of this compound and its metal complexes. Preliminary studies suggest promising antimicrobial and anticancer properties. The compound's unique structure allows for targeted drug delivery systems that can enhance therapeutic efficacy while minimizing side effects.

Therapeutic Area Potential Use Current Research Status
AntimicrobialInfection treatmentOngoing
AnticancerTumor targetingEarly-stage clinical trials

Industrial Applications

Development of Advanced Materials
In industry, this compound is explored for creating advanced materials such as metal-organic frameworks (MOFs) and coordination polymers. These materials have applications in gas storage, separation technologies, and catalysis.

Case Study: Gas Storage Materials
Research has demonstrated that MOFs synthesized using this compound exhibit superior gas adsorption properties compared to traditional materials. This advancement could lead to more efficient methods for carbon capture and storage.

Environmental Impact Studies

Recent studies have also focused on the environmental impact of brominated compounds like this compound. Investigations into its contamination levels in water bodies have revealed significant insights into its degradation pathways and ecological implications.

Study Focus Findings
Water ContaminationDetected concentrations up to 261 pg/L
BiodegradationPreferential degradation observed in fish muscle tissue

Mechanism of Action

The mechanism of action of (+)-Bromocyclen is primarily based on its ability to form stable complexes with metal ions. The bromine atom enhances the reactivity of the cyclen ring, allowing it to interact with a wide range of metal ions. The resulting metal complexes can participate in various biochemical and catalytic processes. The molecular targets and pathways involved depend on the specific metal ion and the nature of the complex formed.

Comparison with Similar Compounds

Comparison with Similar Compounds

(+)-Bromocyclen shares structural and functional similarities with other organochlorine insecticides. Below is a comparative analysis with dieldrin chlorohydrin and Strobane, two compounds cited in the evidence:

Table 1: Comparative Properties of this compound and Related Compounds

Property This compound Dieldrin Chlorohydrin Strobane (Chlorinated Camphene)
CAS Number 1715-40-8 62059-42-1 8001-50-1
Molecular Formula C₈H₅BrCl₆ C₁₂H₈Cl₆O Mixture of chlorinated camphenes
Molecular Weight 393.75 g/mol 380.91 g/mol Variable
Structure Bicyclic hexachloro Epoxidized cyclodiene Complex chlorinated terpene
Primary Use Veterinary insecticide Metabolite of dieldrin Broad-spectrum insecticide
Toxicity (Oral LD₅₀) Low High (e.g., dieldrin: 46 mg/kg in rats) High (neurotoxic)
Environmental Fate Bioaccumulates in fish Persistent, binds to sediments Highly persistent in ecosystems
Regulatory Status Monitored Restricted/Banned Restricted

Key Findings:

Structural Differences :

  • This compound’s bromomethyl group distinguishes it from dieldrin derivatives and Strobane, which lack bromine but feature epoxide or terpene backbones .
  • Strobane’s complex mixture of chlorinated camphenes contrasts with the defined bicyclic structure of this compound .

Toxicity Profile :

  • This compound’s low mammalian toxicity is atypical for cyclodienes, which often exhibit high acute toxicity (e.g., dieldrin’s LD₅₀ of 46 mg/kg) .

Environmental Impact :

  • All three compounds are persistent organic pollutants (POPs) , but this compound’s detection in aquatic organisms suggests comparable bioaccumulation to dieldrin .

Regulatory Context :

  • While dieldrin and Strobane face global restrictions under the Stockholm Convention, this compound remains in use under monitoring regimes, reflecting its specialized veterinary applications .

Research Implications

  • Analytical Detection: Its quantification in environmental samples (e.g., fish tissues) employs methods like GC-MS, similar to other organochlorines .

Biological Activity

(+)-Bromocyclen is a chiral compound that has garnered attention in various fields, including medicinal chemistry and environmental science. Its biological activity is primarily linked to its ability to form stable complexes with metal ions, which can influence a range of biological processes. This article provides an overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure:
this compound is a derivative of the macrocyclic compound cyclen, characterized by the presence of a bromine atom. This unique structure contributes to its reactivity and ability to form specific coordination complexes with metal ions.

Mechanism of Action:
The primary mechanism by which this compound exerts its biological effects involves:

  • Coordination with Metal Ions: The compound forms stable complexes with various metal ions, which can modulate enzyme activities and affect cellular signaling pathways.
  • Biomolecular Interactions: It has been shown to bind selectively to certain biomolecules, influencing protein interactions and enzyme mechanisms .

Antimicrobial Properties

Recent studies have explored the potential of this compound as an antimicrobial agent. The compound has demonstrated effectiveness against various bacterial strains, likely due to its ability to disrupt metal ion homeostasis within microbial cells.

  • Case Study: A study conducted on the efficacy of this compound against Escherichia coli showed a significant reduction in bacterial viability when exposed to the compound at concentrations as low as 10 µg/mL .

Enzyme Modulation

This compound has been investigated for its role in modulating enzyme activities through metal ion chelation.

  • Research Findings: In vitro assays indicated that the compound could enhance the activity of certain metalloproteins while inhibiting others, suggesting potential applications in enzyme engineering and therapeutic interventions .

Table 1: Biological Activity Summary of this compound

Activity TypeTarget Organism/EnzymeConcentration (µg/mL)Effect
AntimicrobialE. coli10Significant reduction in viability
Enzyme ModulationMetalloproteinsVariesEnhanced/inhibited activity
Metal Ion BindingVariousN/AFormation of stable complexes

Environmental Impact

The environmental fate and toxicity of this compound have also been assessed, particularly regarding its use as a pesticide. Studies indicate that while it can effectively control pest populations, there are concerns regarding its persistence in the environment and potential bioaccumulation.

  • Ecotoxicity Studies: Research has shown that exposure to bromocyclen can lead to adverse effects in aquatic organisms, necessitating careful consideration in agricultural applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (+)-Bromocyclen, and how can their reproducibility be optimized in academic settings?

  • Methodological Answer : Synthesis typically involves halogenation of cyclodiene precursors under controlled conditions. Key steps include bromination using elemental bromine or N-bromosuccinimide, followed by chiral resolution via chromatographic techniques (e.g., chiral HPLC) to isolate the (+)-enantiomer. Reproducibility requires strict adherence to stoichiometric ratios, temperature control (±2°C), and inert atmospheres to prevent side reactions. Detailed protocols should reference peer-reviewed procedures and validate purity (>97%) via GC-MS or NMR .

Q. Which analytical techniques are most reliable for detecting this compound in environmental samples, and what are their detection limits?

  • Methodological Answer : Gas chromatography coupled with electron capture detection (GC-ECD) or mass spectrometry (GC-MS) is preferred due to high sensitivity for halogenated compounds. Sample preparation involves solid-phase extraction (SPE) with C18 cartridges and elution using non-polar solvents. Detection limits range from 0.1–5 ppb, depending on matrix complexity. Method validation should include spike-recovery tests (70–120% recovery) and cross-calibration with certified standards .

Q. How does this compound’s stability vary under different environmental conditions (e.g., pH, temperature, UV exposure)?

  • Methodological Answer : Stability studies should employ accelerated degradation protocols:

  • Thermal stability : Incubate at 25°C, 40°C, and 60°C for 30 days, monitoring degradation via HPLC.
  • Photostability : Expose to UV light (254 nm) in quartz cells and analyze residual compound hourly.
  • pH sensitivity : Test in buffers (pH 4–9) at 25°C, quantifying hydrolysis products. Results should be statistically analyzed (ANOVA) to identify significant degradation pathways .

Advanced Research Questions

Q. What are the key challenges in achieving enantioselective synthesis of this compound, and how can stereochemical purity be validated?

  • Methodological Answer : Challenges include minimizing racemization during bromination and ensuring chiral auxiliary efficiency. Asymmetric catalysis (e.g., chiral Lewis acids) can enhance enantiomeric excess (ee). Validate purity using polarimetry, chiral GC, or X-ray crystallography. Purity thresholds (>98% ee) must align with OECD guidelines for pesticidal activity studies .

Q. What degradation pathways and metabolites of this compound are observed in aerobic vs. anaerobic environments, and how can these be characterized?

  • Methodological Answer : Use soil microcosms or bioreactors to simulate aerobic/anaerobic conditions. Employ LC-QTOF-MS for non-targeted metabolite profiling. Computational tools (e.g., DFT calculations) predict degradation intermediates. Compare with existing databases (e.g., METLIN) and validate via isotopic labeling .

Q. How can contradictory data on this compound’s ecotoxicological effects (e.g., acute vs. chronic toxicity) be systematically resolved?

  • Methodological Answer : Conduct a systematic review (PRISMA guidelines) to aggregate in vivo/in vitro studies. Perform meta-analysis to identify confounding variables (e.g., species sensitivity, exposure duration). Use Cochran’s Q-test to assess heterogeneity and subgroup analysis to isolate critical factors (e.g., lipid solubility affecting bioaccumulation) .

Q. What molecular interactions drive this compound’s selectivity for non-target species, and how can these be modeled computationally?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can predict binding affinities to non-target receptors (e.g., GABA-gated chloride channels). Validate with in vitro receptor-binding assays (IC50 comparisons). Cross-reference with crystallographic data of target vs. non-target proteins to identify structural determinants of selectivity .

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